molecular formula C17H17N3O4 B11695401 2-methoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate

2-methoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate

Cat. No.: B11695401
M. Wt: 327.33 g/mol
InChI Key: LLBTYSVKPDGFLI-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a methoxy group, a pyridinyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of vanillin with p-anisidine in the presence of a solvent like water, followed by further reactions to introduce the pyridinyl and acetate groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(E)-{[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different substituents.

    2-Methoxy-4-[(E)-{[(4-methoxyphenyl)imino]methyl]phenol: Lacks the acetate group, leading to different reactivity and applications.

Uniqueness

2-METHOXY-4-[(Z)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C17H17N3O4/c1-11-4-6-14(10-18-11)17(22)20-19-9-13-5-7-15(24-12(2)21)16(8-13)23-3/h4-10H,1-3H3,(H,20,22)/b19-9-

InChI Key

LLBTYSVKPDGFLI-OCKHKDLRSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC(=O)C)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C)OC

Origin of Product

United States

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